2-Bromo-4-(trifluoromethyl)benzoic acid CAS number
2-Bromo-4-(trifluoromethyl)benzoic acid CAS number
An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzoic acid
This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)benzoic acid (CAS No. 328-89-2), a critical building block in modern medicinal chemistry and material science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and analytical characterization, grounding all information in established scientific principles and methodologies.
Core Compound Identification and Properties
2-Bromo-4-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for introducing these key functionalities into more complex molecular architectures.[3][4] The trifluoromethyl group, in particular, is highly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][3][5]
Table 1: Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 328-89-2 | [2][5][6][7][8][9][10][11] |
| Molecular Formula | C₈H₄BrF₃O₂ | [5][6][8][9][10] |
| Molecular Weight | 269.02 g/mol | [5][6][8][9][10] |
| IUPAC Name | 2-bromo-4-(trifluoromethyl)benzoic acid | |
| Appearance | White to off-white solid/powder | [5][8] |
| Purity | Typically ≥98% | [5][6][8] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][8][9] |
| MDL Number | MFCD07368837 | [5] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of 2-Bromo-4-(trifluoromethyl)benzoic acid is most commonly achieved through the oxidation of its corresponding toluene precursor, 2-bromo-4-(trifluoromethyl)toluene. This method is favored for its directness and relatively high yields.
Causality in Synthesis: Why Oxidation?
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental and robust transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are effective for this conversion.[8][12] The reaction proceeds because the benzylic position is susceptible to oxidation. The process involves the transfer of oxygen atoms from the oxidant to the carbon of the methyl group, ultimately forming the thermodynamically stable carboxylic acid. The use of a strong oxidant ensures the reaction goes to completion.
Experimental Protocol: Oxidation of 2-bromo-4-(trifluoromethyl)toluene
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-(trifluoromethyl)toluene (1 equivalent).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of pyridine and water (e.g., 1:1 v/v), to the flask.[7]
-
Heating: Heat the mixture to approximately 90-100°C with vigorous stirring.
-
Oxidant Addition: Slowly and portion-wise, add potassium permanganate (KMnO₄) (approx. 4 equivalents) to the heated mixture.[7] The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Maintain the temperature and stir for several hours (typically 3-5 hours).[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Filtration: After cooling to room temperature, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂). This is filtered off, often through a pad of celite, to clarify the solution.[7]
-
Workup - Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2.[7]
-
Product Precipitation: The desired product, 2-Bromo-4-(trifluoromethyl)benzoic acid, will precipitate out of the acidic solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Synthesis Workflow Diagram
Caption: Oxidation synthesis workflow for 2-Bromo-4-(trifluoromethyl)benzoic acid.
Applications in Research and Drug Development
The true value of 2-Bromo-4-(trifluoromethyl)benzoic acid lies in its utility as a versatile intermediate.[3][4] The bromine and carboxylic acid functional groups serve as reactive handles for a wide range of subsequent chemical modifications.
-
Pharmaceutical Synthesis: This compound is a key building block for creating novel drug candidates.[3] The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is a cornerstone of modern drug discovery, allowing for the construction of diverse molecular libraries for high-throughput screening.[5]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it serves as a precursor for various herbicides and pesticides. The trifluoromethyl group often imparts increased efficacy and metabolic stability to the final active ingredient.[3]
-
Material Science: It is also used in the synthesis of advanced materials where its specific electronic and physical properties can be leveraged.[3]
Analytical Characterization and Quality Control
Ensuring the identity and purity of 2-Bromo-4-(trifluoromethyl)benzoic acid is paramount, especially for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a standard method for assessing the purity and quantifying the compound.
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric or formic acid is typically used.[13]
-
Procedure:
-
Prepare a stock solution of the compound in the mobile phase or a suitable solvent like methanol.
-
Create a series of calibration standards by serial dilution.
-
Set the flow rate to ~1.0 mL/min and the UV detection wavelength to an appropriate value based on the compound's UV absorbance (e.g., 254 nm or 280 nm).[13]
-
Inject the standards and the sample solution.
-
Purity is determined by the relative area of the main peak, and concentration is calculated by comparing the peak area to the calibration curve.[13]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural confirmation. Due to the low volatility of the carboxylic acid, derivatization is often required.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Derivatization: The carboxylic acid is often converted to a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) prior to injection.[13] For TMS derivatization, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[13]
-
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat gently (e.g., 70°C for 30 minutes) to form the derivative.[13]
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program (e.g., initial temp 80°C, ramp to 280°C) to separate components on the GC column.[13]
-
The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound.
-
Spectroscopic Analysis (NMR & IR)
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, while the carbon NMR would confirm the presence of the trifluoromethyl, carboxyl, and aromatic carbons.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. Key expected peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands.
Safety and Handling
As with any laboratory chemical, proper handling of 2-Bromo-4-(trifluoromethyl)benzoic acid is essential. The following information is derived from typical Safety Data Sheets (SDS).
-
GHS Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Conclusion
2-Bromo-4-(trifluoromethyl)benzoic acid is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique combination of functional groups provides a reliable and versatile platform for the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and analytical profile is essential for any scientist looking to leverage its potential in their research and development endeavors.
References
-
The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD.[Link]
-
The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]
-
How do you convert the following? Toluene to Benzoic acid. askIITians. [Link]
-
2-Bromo-4-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 67605. PubChem. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 2-Bromo-4-(trifluoromethyl)benzoic Acid | 328-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ijisrt.com [ijisrt.com]
- 10. 2-Bromo-4-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 67605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
- 12. How do you convert the following? Toluene to Benzoic acid - askIITians [askiitians.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
